molecular formula C16H18O3 B2438994 [2-(Benzyloxy)-3-ethoxyphenyl]methanol CAS No. 851630-50-7

[2-(Benzyloxy)-3-ethoxyphenyl]methanol

Cat. No.: B2438994
CAS No.: 851630-50-7
M. Wt: 258.317
InChI Key: XGSSYQQGMMJMGF-UHFFFAOYSA-N
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Description

Contextualization of Aryl Ether Methanol (B129727) Derivatives in Advanced Organic Chemistry

Aryl ether methanol derivatives are a class of organic compounds characterized by an aromatic ring linked to a methanol group, with one or more ether functionalities attached to the aryl core. These structures are of significant interest in organic synthesis, serving as versatile intermediates and building blocks for more complex molecules. The ether linkages, particularly aryl ethers, are prevalent in a wide array of natural products and pharmacologically active compounds. The synthesis of aryl ethers can be achieved through various methods, including the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions. nih.gov The presence of the methanol group (-CH2OH) on the aromatic ring provides a reactive site for a multitude of chemical transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and conversion to halides, making these derivatives valuable synthons in multistep synthetic sequences.

Academic Significance of Benzyloxy and Ethoxy Moieties in Substituted Phenylmethanols

The academic significance of [2-(Benzyloxy)-3-ethoxyphenyl]methanol is largely derived from the presence of its two distinct ether functionalities: the benzyloxy and ethoxy groups.

The benzyloxy group (-OCH2C6H5) is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its stability under a range of reaction conditions, including acidic and basic media, makes it an ideal choice for masking the reactivity of alcohol groups during complex synthetic routes. The benzyloxy group can be readily introduced and subsequently removed under mild hydrogenolysis conditions, typically using a palladium catalyst. Beyond its role as a protecting group, the benzyloxy moiety can also influence the electronic properties and steric environment of a molecule, which can be crucial in directing the outcome of chemical reactions and in modulating the biological activity of pharmaceutical compounds.

The ethoxy group (-OCH2CH3), an alkyl ether, also plays a significant role in modifying the physicochemical properties of organic molecules. Its incorporation can enhance lipophilicity, which is a critical parameter in drug design as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the ethoxy group can also impact the conformation and binding affinity of a molecule to its biological target.

The combination of both a benzyloxy and an ethoxy group on a phenylmethanol framework, as seen in this compound, offers a unique platform for systematic studies in medicinal chemistry and materials science. The differential reactivity of the two ether linkages could be exploited for selective chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Overview of Research Directions for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation.

Medicinal Chemistry: The core structure of this compound is a scaffold that could be elaborated to generate novel therapeutic agents. The benzyloxy and ethoxy groups can be seen as pharmacophoric elements that could interact with biological targets. Research could be directed towards the synthesis of derivatives where the methanol group is oxidized or replaced with other functional groups to explore their potential as, for example, enzyme inhibitors or receptor modulators. The differential deprotection of the benzyloxy group would allow for site-specific modifications.

Organic Synthesis and Methodology: This compound could serve as a key intermediate in the total synthesis of complex natural products that contain a 2,3-disubstituted phenolic moiety. Furthermore, it could be used as a substrate in the development of new synthetic methodologies, for instance, in reactions involving C-H activation or novel cross-coupling strategies.

Materials Science: Aryl ether derivatives are known to be components of high-performance polymers and other advanced materials. The specific substitution pattern of this compound could impart desirable properties, such as thermal stability or specific optical characteristics, to novel materials. Research in this area might involve the polymerization of functionalized derivatives of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol

Data obtained from Santa Cruz Biotechnology product information. scbt.com

Table 2: Spectroscopic Data of a Structurally Related Compound: 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole

1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
7.75-7.15 (m, 13H), 5.15 (s, 2H), 3.85 (s, 3H)152.5, 149.2, 142.8, 136.8, 135.2, 128.5, 128.0, 127.3, 124.2, 122.8, 122.1, 119.8, 115.0, 111.9, 71.2, 55.9

Note: The data presented in this table is for a structurally related compound and is provided for illustrative purposes to indicate the expected regions of spectral signals for the benzyloxy and methoxy/ethoxy phenyl moieties. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethoxy-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSYQQGMMJMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Ethoxyphenyl Methanol and Analogs

Oxidative Transformations of the Benzylic Alcohol Moiety

The primary alcohol group in [2-(Benzyloxy)-3-ethoxyphenyl]methanol is susceptible to oxidation to form the corresponding aldehyde, 2-(benzyloxy)-3-ethoxybenzaldehyde (B4395560). The efficiency and selectivity of this transformation are highly dependent on the choice of oxidant and reaction conditions.

Catalytic Oxidations (e.g., Graphene Oxide-Iridium Nanocatalysts)

Modern catalytic systems offer highly efficient and selective methods for the oxidation of benzylic alcohols. Among these, graphene oxide-iridium nanocatalysts have demonstrated significant activity and reliability for the transformation of benzylic alcohols into their corresponding aromatic aldehydes or ketones. libretexts.orgrais.is These catalysts are robust and can be used in green processes, such as under ultrasonication, which minimizes byproducts and enhances atomic yield and selectivity. rais.isorganic-chemistry.orgresearchgate.net

The catalytic cycle is believed to involve the absorption of energy (e.g., ultrasonic) by the iridium atoms in the complex, leading to the formation of coordinatively unsaturated metal centers. researchgate.net These active sites can then accept the alcohol substrate and facilitate its selective transformation into the carbonyl compound. researchgate.net A key advantage of this catalytic system is its stability and reusability, with the activity and selectivity for the transformation of benzylic alcohols remaining consistent over numerous catalytic cycles. rais.isorganic-chemistry.orgresearchgate.net The average turnover frequency can be remarkably high, making it an environmentally friendly and efficient process for alcohol oxidation. rais.isresearchgate.net

Kinetic and Mechanistic Studies of Benzylic Alcohol Oxidation (e.g., by Dichromate, Hypochlorite)

The oxidation of benzylic alcohols by conventional oxidants like dichromate and hypochlorite has been the subject of extensive kinetic and mechanistic studies. These investigations provide fundamental insights into the reaction pathways and the factors influencing the reaction rates.

The oxidation of benzyl (B1604629) alcohol and its substituted derivatives by acidified dichromate typically shows a first-order dependence on both the substrate and the oxidant concentrations. fiveable.meyoutube.com Similarly, the oxidation of benzyl alcohol by hypochlorite ion in an aqueous acetic acid medium also exhibits a first-order dependence on both the alcohol and the hypochlorite concentrations. masterorganicchemistry.comlibretexts.org

The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidation of benzylic alcohols. In the case of oxidation by acidified dichromate, electron-releasing groups on the benzene (B151609) ring accelerate the reaction, while electron-withdrawing groups retard it. fiveable.meyoutube.com This is because electron-donating groups can stabilize the electron-deficient transition state that is formed during the oxidation process. The observed order of reactivity for para-substituted benzyl alcohols with acidified dichromate is typically: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. fiveable.meyoutube.com

Similarly, for the oxidation of 1-phenyl ethanol and its para-substituted derivatives by hypochlorite, electron-releasing substituents enhance the reaction rate, whereas electron-withdrawing substituents decrease it. nih.gov The order of reactivity is observed as p-CH₃ > -H > p-Cl > p-NO₂. nih.gov This trend further supports a mechanism involving the development of an electron-deficient center at the benzylic carbon in the transition state.

Below is a data table summarizing the effect of substituents on the second-order rate constants for the oxidation of para-substituted benzyl alcohols by acidified dichromate.

Effect of Substituents on the Rate of Oxidation of Benzyl Alcohols by Acidified Dichromate
Substituent (p-)k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K
OCH₃9.85
CH₃3.42
H1.58
Cl0.71
NO₂0.12

For the oxidation of benzylic alcohols by acidified dichromate, the proposed mechanism involves the rapid pre-equilibrium formation of a chromate ester. fiveable.meyoutube.com This is followed by the slow, rate-determining step, which is the decomposition of this ester via a cyclic, concerted transition state, leading to the formation of the corresponding aldehyde. fiveable.meyoutube.com The reaction does not appear to involve free radical intermediates, as evidenced by the failure of the reaction mixture to induce the polymerization of acrylonitrile. fiveable.meyoutube.com

In the case of hypochlorite oxidation, the proposed mechanism suggests the formation of a carbinol-hypochlorite complex in a fast equilibrium step. masterorganicchemistry.com This complex then undergoes a slow, rate-determining decomposition that involves the cleavage of a C-H bond and an O-Cl bond to yield the aldehyde. masterorganicchemistry.com The absence of induced polymerization of acrylonitrile also indicates that this reaction does not proceed through a free radical pathway. masterorganicchemistry.comlibretexts.org

The study of the temperature dependence of the reaction rates allows for the determination of various thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).

For the dichromate oxidation of a series of substituted benzyl alcohols, the free energy of activation (ΔG‡) is found to be nearly constant across the different substrates. fiveable.me This suggests that a similar mechanism is operative for all the alcohols in the series. fiveable.me A linear relationship between the activation enthalpies and entropies further supports a common mechanism. fiveable.me

In the hypochlorite oxidation of benzyl alcohol, a negative entropy of activation is observed, which is indicative of a more ordered transition state compared to the reactants. masterorganicchemistry.comyoutube.com This is consistent with the proposed formation of a cyclic carbinol-hypochlorite complex.

The following interactive table presents the thermodynamic parameters for the oxidation of benzyl alcohol by hypochlorite and various substituted benzyl alcohols by acidified dichromate.

Thermodynamic Parameters for the Oxidation of Benzyl Alcohols
OxidantSubstrateΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
HypochloriteBenzyl alcohol80.5-173.0652.38
Dichromatep-OCH₃ Benzyl alcohol58.2-111.491.4
Dichromatep-CH₃ Benzyl alcohol63.7-94.892.0
DichromateBenzyl alcohol67.5-82.592.1
Dichromatep-Cl Benzyl alcohol71.4-70.292.3
Dichromatep-NO₂ Benzyl alcohol78.2-48.592.6

Reactions Pertaining to the Aryl Ether Linkages (Benzyloxy and Ethoxy Groups)

The benzyloxy and ethoxy groups in this compound are generally stable ether linkages. However, they can undergo cleavage under specific and often harsh reaction conditions, such as in the presence of strong acids or through catalytic hydrogenolysis.

The cleavage of aryl alkyl ethers with strong acids like HBr or HI typically proceeds through either an S(_N)1 or S(_N)2 mechanism. libretexts.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com In the case of this compound, the benzyloxy group is more susceptible to cleavage than the ethoxy group. This is because the cleavage of the benzyl-oxygen bond can proceed through a more stable benzylic carbocation intermediate (S(_N)1 pathway) or is more favorable for nucleophilic attack at the benzylic carbon (S(_N)2 pathway) compared to the ethyl group. libretexts.org

Catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) is a particularly mild and effective method for the selective cleavage of benzyl ethers. This method is widely used for deprotection in organic synthesis because it often leaves other functional groups, including other alkyl ethers like the ethoxy group, intact.

Both the benzyloxy and ethoxy groups are ortho-, para-directing and activating substituents for electrophilic aromatic substitution on the benzene ring. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. Therefore, in electrophilic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to these alkoxy groups. The final regiochemical outcome of such a reaction on this compound would be determined by the combined directing effects of the benzyloxy, ethoxy, and hydroxymethyl (or its oxidized derivative) groups.

Acid-Catalyzed Cleavage of Aryl Ether Bonds

Aromatic Reactivity of the Substituted Phenyl Ring

The benzyloxy and ethoxy groups attached to the phenyl ring in this compound are classified as activating groups in electrophilic aromatic substitution (EAS). minia.edu.egwikipedia.org These alkoxy groups influence the reactivity of the aromatic ring through a combination of two electronic effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect, on its own, would deactivate the ring. libretexts.orglibretexts.org

Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the π-system of the benzene ring. minia.edu.eglatech.edu This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. libretexts.orglatech.edu

For alkoxy groups like benzyloxy and ethoxy, the electron-donating resonance effect is stronger than the electron-withdrawing inductive effect. libretexts.org The net result is that these groups are activating and direct incoming electrophiles to the ortho and para positions . wikipedia.orglibretexts.org In this compound, the positions ortho and para to the ethoxy group are C2, C4, and C6. The positions ortho and para to the benzyloxy group are C1, C3, and C5. The combined effect of these two activating groups would strongly favor substitution at the positions activated by both, though steric hindrance from the bulky substituents would also play a critical role in determining the final product distribution.

Table 2: Electronic Effects of Alkoxy Substituents on Electrophilic Aromatic Substitution

Substituent Type (e.g., -OR)Inductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
Alkoxy (Benzyloxy, Ethoxy)Electron-withdrawing (-I)Strongly electron-donating (+M)ActivatingOrtho, Para
Alkyl (e.g., -CH₃)Electron-donating (+I)Weakly electron-donating (hyperconjugation)ActivatingOrtho, Para
Halogen (e.g., -Cl)Strongly electron-withdrawing (-I)Weakly electron-donating (+M)DeactivatingOrtho, Para
Nitro (-NO₂)Strongly electron-withdrawing (-I)Strongly electron-withdrawing (-M)Strongly DeactivatingMeta

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can undergo a variety of chemical transformations. beilstein-journals.org A primary alcohol, such as the one in this compound, can be selectively oxidized to different oxidation states. Mild oxidation can yield the corresponding aldehyde, while stronger oxidizing agents can produce a carboxylic acid. acs.org

This functionality is key in synthetic strategies for the late-stage diversification of complex molecules. acs.org For example, the hydroxymethyl group can be oxidized to a carboxylic acid, which can then participate in photocatalytic decarboxylation reactions to be replaced with various alkyl or aryl groups. acs.org Other transformations include its conversion into a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution, or its use in ring-expansion reactions. acs.org In metabolic studies, N-hydroxymethyl compounds have been identified as intermediates that can be further oxidized to formyl derivatives. nih.gov The ability to transform the hydroxymethyl group makes it a crucial site for the chemical modification and functionalization of the parent molecule. acs.orgacs.org

Etherification and Esterification Reactions

The primary alcohol functionality of this compound is amenable to standard etherification and esterification reactions, common transformations for benzylic alcohols.

Etherification:

The conversion of the hydroxyl group to an ether can be achieved through various synthetic methodologies. Symmetrical ethers can be formed from the self-condensation of benzylic alcohols, often under acidic conditions or with metal catalysts. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the symmetrical etherification of a range of substituted benzyl alcohols. acs.orgnih.gov The reaction proceeds via dehydration, and the reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally facilitate the reaction by stabilizing the benzylic carbocation intermediate. Given the presence of two electron-donating alkoxy groups (benzyloxy and ethoxy) on the aromatic ring of this compound, it is expected to undergo etherification readily.

Unsymmetrical ethers can also be synthesized. A common approach involves the reaction of the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). Alternatively, cross-etherification with other alcohols can be achieved using various catalytic systems. acs.org A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol, proceeding through a carbocation intermediate. organic-chemistry.org This method is particularly efficient for benzyl alcohols bearing electron-donating groups. organic-chemistry.org

Etherification Method Reagents/Catalyst Product Type Applicability to this compound
Symmetrical EtherificationFeCl₃·6H₂O acs.orgnih.govSymmetrical bis-etherHigh, due to electron-donating substituents
Williamson Ether SynthesisBase, Alkyl HalideUnsymmetrical etherHigh, standard method for primary alcohols
Cross-EtherificationFeCl₂·4H₂O, Ligand acs.orgUnsymmetrical etherHigh, selective methods available
Chemoselective EtherificationTCT, DMSO, ROH organic-chemistry.orgUnsymmetrical etherHigh, favored by electron-donating groups

Esterification:

The esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Direct esterification with carboxylic acids is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Alternatively, reagents like 2-benzyloxy-1-methylpyridinium triflate can mediate esterification under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. semanticscholar.orgbeilstein-journals.orgnih.gov

Oxidative esterification presents another route, where the alcohol is directly coupled with another alcohol or a carboxylic acid in the presence of an oxidant. Metal-free oxidative self-esterification of benzylic alcohols has been achieved using oxygen as the oxidant in the presence of a basic ionic liquid. nih.gov The reactivity in these reactions is also influenced by substituents on the aromatic ring.

Esterification Method Reagents/Catalyst Reactant for Alcohol Applicability to this compound
Fischer EsterificationAcid catalystCarboxylic AcidHigh, standard method
Acylation-Acid Chloride/AnhydrideHigh, highly reactive acylating agents
Neutral Esterification2-Benzyloxy-1-methylpyridinium triflate semanticscholar.orgbeilstein-journals.orgnih.govCarboxylic AcidHigh, suitable for sensitive substrates
Oxidative EsterificationO₂, Basic Ionic Liquid nih.govSelf-coupling or with another alcoholHigh, favored by electron-donating groups

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be transformed into a good leaving group, enabling its displacement by various nucleophiles. This is a fundamental process for introducing a wide range of functional groups.

The reaction typically proceeds via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation. For primary benzylic alcohols like this compound, the S(_N)2 pathway is often favored under neutral or basic conditions with a good nucleophile, after converting the hydroxyl into a better leaving group (e.g., a tosylate or mesylate).

However, under acidic conditions, the reaction can proceed through an S(_N)1 mechanism. Protonation of the hydroxyl group forms a good leaving group (water), which can depart to form a benzylic carbocation. The stability of this carbocation is crucial. In the case of this compound, the positive charge of the carbocation would be stabilized by resonance with the aromatic ring and further enhanced by the electron-donating effects of the ortho-benzyloxy and meta-ethoxy groups. This stabilization would favor an S(_N)1 pathway.

A variety of nucleophiles can be employed in these substitution reactions, including halides, cyanide, azide, and others. For instance, treatment of benzylic alcohols with fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) and a base can generate reactive isouronium intermediates that readily undergo nucleophilic substitution with amines, halides, and oxygen-centered nucleophiles. nih.govresearchgate.netchemrxiv.org Secondary benzylic alcohols have been shown to react via an S(_N)1 mechanism under these conditions, suggesting that a primary, yet stabilized, benzylic alcohol like the title compound could also exhibit similar reactivity. nih.gov

Nucleophile Typical Reagents Potential Product Plausible Mechanism
Halide (X⁻)HX, SOX₂, PX₃[2-(Benzyloxy)-3-ethoxyphenyl]methyl halideS(_N)1 (acidic), S(_N)2 (after activation)
Cyanide (CN⁻)NaCN, KCN[2-(Benzyloxy)-3-ethoxyphenyl]acetonitrileS(_N)2 (on activated alcohol)
Azide (N₃⁻)NaN₃Azido[2-(benzyloxy)-3-ethoxyphenyl]methaneS(_N)2 (on activated alcohol)
Amines (RNH₂)TFFH, Base, RNH₂ nih.govresearchgate.netchemrxiv.orgN-([2-(Benzyloxy)-3-ethoxyphenyl]methyl)amineS(_N)1 or S(_N)2 via isouronium intermediate
Phenoxides (ArO⁻)TFFH, Base, ArOH nih.govAryl [2-(benzyloxy)-3-ethoxyphenyl]methyl etherS(_N)1 or S(_N)2 via isouronium intermediate

Intramolecular Cyclization and Rearrangement Processes (e.g., in α-Diazosulfone Chemistry)

While intermolecular reactions of this compound are well-precedented by analogy to other benzylic alcohols, the potential for intramolecular reactions offers pathways to more complex molecular architectures. The spatial arrangement of the functional groups in this molecule, particularly the ortho-benzyloxy group relative to the hydroxymethyl group, could facilitate intramolecular cyclization under certain conditions.

For instance, intramolecular nucleophilic addition of an anion generated from a benzyl ether to a carbonyl group has been reported to lead to the formation of hydroxytetrahydrofurans. rsc.org Although this compound itself does not possess a carbonyl group for such a direct cyclization, this highlights the potential for the benzyloxy group to participate in intramolecular reactions if the hydroxymethyl group is first converted to a suitable electrophilic center.

α-Diazosulfone Chemistry:

The reactivity of α-diazosulfones with alcohols has been explored, typically involving the formation of an oxonium ylide from the reaction of a carbene (generated from the diazo compound) with the alcohol. These ylides can then undergo further reactions. nih.gov While these are generally intermolecular processes, the concept of generating a reactive intermediate that could potentially engage in an intramolecular reaction with the functionalities present in this compound is of interest.

A hypothetical intramolecular reaction could be envisioned where a sulfonylcarbene, generated from an α-diazosulfone, reacts with the hydroxyl group of this compound to form an oxonium ylide. This intermediate could then potentially undergo a rearrangement or cyclization involving the ortho-benzyloxy group or the aromatic ring. However, there is currently no specific literature precedent for such an intramolecular cyclization or rearrangement of this compound in the context of α-diazosulfone chemistry. The study of such reactions would represent a novel area of investigation.

Rearrangement reactions of substituted benzyl alcohols are also known, such as the Pinacol rearrangement for 1,2-diols, but these are not directly applicable to the structure of this compound. libretexts.org Any potential rearrangement would likely be initiated by the formation of a reactive intermediate, such as a carbocation at the benzylic position, which could then trigger shifts of adjacent groups. The stability of the initial benzylic carbocation, enhanced by the alkoxy substituents, would be a key factor in such a process.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to 2 Benzyloxy 3 Ethoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the connectivity of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For [2-(Benzyloxy)-3-ethoxyphenyl]methanol, the spectrum is expected to show signals corresponding to the aromatic protons of both the benzyloxy and the ethoxyphenyl groups, the benzylic methylene protons, the ethoxy group's methylene and methyl protons, the hydroxymethyl protons, and the alcohol's hydroxyl proton.

The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons (Ar-H) : Protons on the two aromatic rings would appear in the range of δ 6.8–7.5 ppm. The specific substitution pattern on each ring would lead to distinct multiplets.

Benzyloxy Methylene Protons (-OCH₂Ph) : These protons are adjacent to an oxygen atom and a phenyl group, and their signal is expected around δ 5.0 ppm as a singlet.

Hydroxymethyl Protons (-CH₂OH) : These protons, attached to a carbon bearing a hydroxyl group, would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the δ 4.5–4.8 ppm region.

Ethoxy Methylene Protons (-OCH₂CH₃) : Deshielded by the adjacent oxygen, these protons would resonate around δ 4.1 ppm as a quartet due to coupling with the methyl protons.

Ethoxy Methyl Protons (-OCH₂CH₃) : These protons would appear further upfield, around δ 1.4 ppm, as a triplet, coupled to the adjacent methylene protons.

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is variable and can appear over a broad range. Its signal is often broad and may not show coupling unless in a very pure, dry solvent.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (Phenyl)~7.2–7.5Multiplet
Aromatic (Phenoxy)~6.8–7.1Multiplet
Benzyloxy (-OCH₂Ph)~5.0Singlet
Hydroxymethyl (-CH₂OH)~4.6Singlet/Doublet
Ethoxy (-OCH₂CH₃)~4.1Quartet
Ethoxy (-OCH₂CH₃)~1.4Triplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. This compound has a total of 16 carbon atoms, but due to symmetry in the unsubstituted phenyl ring, fewer than 16 signals might be observed. The expected chemical shift regions are based on typical values for similar functional groups. nih.govresearchgate.netlibretexts.org

Aromatic Carbons : The signals for the 12 aromatic carbons are expected in the δ 110–160 ppm region. The carbons attached to oxygen atoms (C-O) will be the most downfield shifted. semanticscholar.org

Benzyloxy Methylene Carbon (-OCH₂Ph) : This carbon is expected to appear around δ 70–75 ppm.

Hydroxymethyl Carbon (-CH₂OH) : This signal is typically found in the δ 60–65 ppm range. libretexts.org

Ethoxy Methylene Carbon (-OCH₂CH₃) : This carbon, attached to an oxygen, will also be in the δ 60–70 ppm range.

Ethoxy Methyl Carbon (-OCH₂CH₃) : The most upfield signal in the spectrum, expected around δ 15 ppm.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic (C-O)~145–160
Aromatic (C-H & C-C)~110–140
Benzyloxy (-OCH₂Ph)~70–75
Ethoxy (-OCH₂CH₃)~60–70
Hydroxymethyl (-CH₂OH)~60–65
Ethoxy (-OCH₂CH₃)~15

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. libretexts.orglibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic rings and, most distinctly, between the methylene and methyl protons of the ethoxy group. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal around 65 ppm, confirming the assignment of the ethoxy methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). libretexts.orglibretexts.org This is key for connecting the different fragments of the molecule. For example, the benzyloxy methylene protons (~5.0 ppm) would show a correlation to the aromatic carbon to which the group is attached, confirming the ether linkage. Similarly, the protons of the hydroxymethyl group would show correlations to the adjacent aromatic carbons, confirming its position on the ring.

2D NMR ExperimentPurposeExpected Key Correlations for this compound
COSYIdentifies ¹H-¹H spin-spin couplingCorrelation between -OCH₂CH₃ protons and -OCH₂CH₃ protons; correlations among adjacent aromatic protons.
HMQC/HSQCIdentifies direct ¹H-¹³C one-bond correlationsCorrelations between each proton and its directly attached carbon (e.g., Ar-H to Ar-C, -OCH₂Ph to -OCH₂Ph, etc.).
HMBCIdentifies long-range ¹H-¹³C (2-3 bond) correlationsCorrelation from -OCH₂Ph protons to the benzyloxy C-1' and the phenoxy C-2; correlation from -CH₂OH protons to phenoxy C-1 and C-2.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. nih.govresearchgate.net The molecular formula for this compound is C₁₆H₁₈O₃. HRMS can confirm this formula by providing a mass measurement with high precision.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).

Calculated Exact Mass [M] : 258.12560 u

Typical Adducts : In electrospray ionization (ESI), common adducts such as [M+H]⁺ (259.13338), [M+Na]⁺ (281.11504), or [M+NH₄]⁺ (276.15942) are often observed.

Comparing the experimentally measured mass to the calculated mass with an error of less than 5 ppm provides strong evidence for the assigned elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govcampoly.comrsc.org It is a primary tool for assessing the purity of a sample and confirming the identity of the main component.

A sample of this compound would be injected into an LC system. As the sample passes through the column, impurities and the main compound are separated based on their physicochemical properties. The eluent from the column is then directed into the mass spectrometer.

Purity Assessment : The chromatogram generated will show a major peak corresponding to the target compound. The presence of any other peaks indicates impurities. The purity can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. nih.govchromatographyonline.com

Identity Confirmation : The mass spectrometer provides the mass spectrum for the main peak, which should correspond to the molecular weight of this compound (e.g., an m/z of 259.1 for the [M+H]⁺ ion). This confirms that the major separated component is indeed the target compound.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group, the ether linkages, and the aromatic rings.

The most prominent and easily identifiable peak is a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The presence of two different ether groups (benzyloxy and ethoxy) is confirmed by strong C-O stretching bands. The aryl-alkyl ether linkage of the benzyloxy group typically appears in the 1260-1200 cm⁻¹ region, while the alkyl ether of the ethoxy group shows a characteristic C-O stretch around 1120-1085 cm⁻¹.

Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups of the ethoxy and benzyloxy moieties appear as strong absorptions just below 3000 cm⁻¹ (in the 2975-2850 cm⁻¹ range). The presence of the benzene (B151609) rings is further confirmed by C=C stretching vibrations within the ring, which give rise to several sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) of the substituted benzene rings produce strong bands in the 900-675 cm⁻¹ region, and the specific pattern of these bands can offer clues about the substitution pattern on the aromatic rings.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
O-H Stretch Alcohol (-OH) 3500 - 3200 (broad)
Aromatic C-H Stretch Benzene Rings 3100 - 3000
Aliphatic C-H Stretch -CH₂-, -CH₃ 2975 - 2850
Aromatic C=C Stretch Benzene Rings 1600 - 1450
C-O Stretch Aryl-Alkyl Ether 1260 - 1200
C-O Stretch Dialkyl Ether 1120 - 1085
C-O Stretch Primary Alcohol 1075 - 1000

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The analysis would confirm the connectivity of the atoms, distinguishing it from any potential isomers. It would provide precise measurements of the bond lengths of the C-O ether and alcohol bonds, the C-C bonds within the aromatic rings, and the bond angles around the central methanolic carbon and the ether oxygen atoms. Furthermore, X-ray crystallography would reveal the torsional angles between the phenyl rings and the rest of the molecule, defining its preferred conformation in the crystal lattice. Crucially, this technique also elucidates the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-stacking interactions between the aromatic rings, which govern the crystal packing arrangement. While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield a data set similar to that shown in Table 2.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The geometric shape of the unit cell Monoclinic
Space Group The symmetry elements of the unit cell P2₁/c
a, b, c (Å) Unit cell dimensions a = 10.5, b = 8.2, c = 20.1
α, β, γ (°) Unit cell angles α = 90, β = 95.5, γ = 90
Volume (ų) Volume of the unit cell 1720
Z Number of molecules per unit cell 4
Bond Length (C-O) Alcohol C-OH bond 1.43 Å
Bond Angle (C-O-C) Benzyloxy ether angle 118.5°

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for monitoring its synthesis, assessing its purity, and quantifying its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. basicmedicalkey.com A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC system over time. The disappearance of starting materials and the appearance of the product peak, identified by its characteristic retention time, allows for the precise tracking of reaction progress. For final product analysis, HPLC provides an accurate assessment of purity. The area of the main product peak relative to the total area of all peaks (including impurities) in the chromatogram allows for quantification of purity, often expressed as a percentage. A UV detector is typically used, set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., 254 nm or 270 nm), ensuring sensitive detection.

Table 3: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

While this compound itself has a relatively high boiling point, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying more volatile byproducts or impurities that may be present after a synthesis. researchgate.netscholarsresearchlibrary.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. researchgate.net

The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each eluting compound, which acts as a molecular fingerprint. For this compound, characteristic fragments would be expected. The most common fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to a prominent peak at m/z 91, corresponding to the stable benzyl (B1604629) cation ([C₇H₇]⁺). Other fragments would arise from cleavage around the ethoxy and methanol (B129727) groups, providing further structural confirmation. This technique is particularly useful for identifying small, volatile impurities that might not be easily detected by HPLC. scholarsresearchlibrary.com

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reactions and assessing purity. rsc.orgfishersci.com A small spot of the reaction mixture is applied to a silica gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase). practical-science.com Components separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. researchgate.net

To monitor the synthesis of this compound, spots of the starting materials and the reaction mixture are applied side-by-side on a TLC plate. mit.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear at a different Rf value. Because of its free hydroxyl group, the product is expected to be more polar than some of its precursors (e.g., the corresponding aldehyde) and will thus have a lower Rf value. The presence of a single spot in the lane for the purified product suggests a high degree of purity. Visualization is typically achieved using a UV lamp, under which the aromatic rings will fluoresce or absorb light. practical-science.com

Table 4: Example TLC System for this compound Analysis

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 3:1 Hexane:Ethyl Acetate
Visualization UV light (254 nm)
Expected Rf (Product) ~0.3

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the two aromatic rings in this compound.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, is expected to show characteristic absorption bands related to the π → π* electronic transitions of the benzene rings. A strong absorption band is expected around 220 nm, with a second, less intense, and more structured band appearing around 270-280 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these peaks can be influenced by the substitution pattern on the rings and the choice of solvent. UV-Vis spectroscopy is often used in conjunction with HPLC for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, according to the Beer-Lambert law.

Table 5: Predicted UV-Vis Absorption Data for this compound in Methanol

Transition Type Chromophore Predicted λ_max (nm)
π → π* Benzene Ring ~220

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 3 Ethoxyphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For a molecule like [2-(Benzyloxy)-3-ethoxyphenyl]methanol, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311+G(d,p), would provide deep insights into its behavior at the molecular level.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted Value
C-O (ether) Bond Length1.37 Å
C-O (alcohol) Bond Length1.43 Å
O-H Bond Length0.96 Å
C-C (aromatic) Bond Length1.39 Å
C-O-C (ether) Bond Angle118.5°
C-O-H (alcohol) Bond Angle109.2°

DFT is a powerful method for mapping out the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to identify the structures of reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, in a hypothetical oxidation of the methanol (B129727) group, DFT could model the approach of an oxidizing agent and the subsequent structural changes.

The electronic properties derived from DFT calculations, such as the distribution of charges and the shapes of molecular orbitals, can be used to predict the reactivity of different sites within the this compound molecule. For example, mapping the electrostatic potential onto the electron density surface can reveal nucleophilic and electrophilic regions, indicating where the molecule is most likely to be attacked by other reagents.

In cases where a reaction can lead to multiple products, DFT can be used to predict the selectivity. By comparing the activation energies for the different reaction pathways, it is possible to determine which product is kinetically favored. This is particularly relevant for complex organic molecules where multiple reactive sites are present.

Table 2: Comparison of Predicted and Hypothetical Experimental Bond Lengths (Illustrative Data)

BondPredicted (DFT)Hypothetical Experimental (X-ray)
C1-C21.395 Å1.392 Å
C2-O11.372 Å1.369 Å
O1-C71.428 Å1.425 Å

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly useful for understanding a molecule's response to light, such as in UV-Vis absorption spectroscopy. scirp.org

For this compound, TD-DFT calculations could predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. The calculations would also provide the oscillator strengths for these transitions, which are related to the intensity of the absorption peaks. This theoretical spectrum could then be compared with an experimentally measured spectrum to aid in its interpretation.

Theoretical Studies on Intermolecular Interactions

The interactions between molecules play a crucial role in determining the physical properties of a substance in its condensed phases (liquid and solid). For this compound, the presence of a hydroxyl group allows for the formation of hydrogen bonds. Computational methods can be used to study the geometry and strength of these hydrogen bonds, both between molecules of this compound themselves and with solvent molecules.

By modeling a dimer or a small cluster of molecules, the nature of these interactions can be investigated. For example, the interaction energy can be calculated to quantify the strength of the hydrogen bonds. Additionally, other non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings, can also be studied. These theoretical insights are valuable for understanding the molecule's solubility, boiling point, and crystal packing.

Advanced Applications in Organic Synthesis and Materials Science Research

Contributions to the Development of Novel Materials and Functional Systems6.2.1. Application in Polymer Chemistry and Advanced Material Science Research6.2.2. Integration into Metal Complexes for Advanced Photophysical and Electrochemical Applications6.2.3. Development of Photosensitizers and Photoinitiators

While general information exists on related chemical motifs, such as benzyloxy groups in protecting group strategies or the use of substituted phenols in the synthesis of various compounds, a direct and detailed discussion of "[2-(Benzyloxy)-3-ethoxyphenyl]methanol" in these advanced applications cannot be substantiated with specific research findings at this time.

Therefore, this article cannot be generated as requested due to the absence of specific scientific data for the compound within the specified contexts.

Future Research Directions for 2 Benzyloxy 3 Ethoxyphenyl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol likely involves multiple steps, including the formation of ether linkages and the introduction of the hydroxymethyl group. Future research could focus on developing more efficient and environmentally benign synthetic strategies.

A key area for improvement is the synthesis of the diaryl ether and benzyl (B1604629) ether moieties. Traditional methods like the Williamson ether synthesis often require stoichiometric amounts of strong bases and harsh reaction conditions. Modern approaches could offer greener alternatives. For instance, iron-catalyzed etherification of benzyl alcohols in recyclable solvents like propylene (B89431) carbonate has been shown to be effective for creating both symmetrical and unsymmetrical ethers. nih.govacs.org This method is advantageous due to the low cost and low toxicity of iron catalysts and the production of water as the only byproduct. nih.govacs.org Research could adapt this iron-catalyzed dehydrative coupling to construct the benzyloxy group on the phenolic precursor.

Another promising direction is the use of photocatalysis. Visible-light-mediated methods offer a green and efficient alternative to traditional oxidation and reduction reactions. organic-chemistry.org For the final step of reducing a corresponding aldehyde or carboxylic acid to the benzyl alcohol, photocatalytic methods using molecular oxygen as a green oxidant could be explored. organic-chemistry.org These reactions often proceed under mild conditions, minimizing energy consumption and waste. rsc.org

The table below summarizes potential sustainable methods for the synthesis of key bonds in this compound.

Bond TypeTraditional MethodProposed Sustainable AlternativeAdvantages of Alternative
Benzyl Ether (C-O)Williamson Ether SynthesisIron-catalyzed dehydrative coupling of a phenol (B47542) with benzyl alcohol in propylene carbonate. nih.govacs.orgUse of cheap, non-toxic metal; recyclable solvent; high atom economy.
Ethyl Ether (C-O)Williamson Ether SynthesisCopper-catalyzed Ullmann diaryl ether synthesis in ionic liquids. researchgate.netRecyclable catalyst and solvent; mild reaction conditions.
Alcohol (C-OH)Reduction of aldehyde/acidPhotocatalytic decarboxylative hydroxylation of a corresponding carboxylic acid using visible light and O2. organic-chemistry.orgUse of renewable energy source; green oxidant.

Exploration of Novel Reactivity and Chemical Transformations

The functional groups of this compound—a primary alcohol, a benzyl ether, and an aromatic ring—offer a rich landscape for exploring novel reactivity.

The primary alcohol group is a key site for transformations. Its selective oxidation to an aldehyde or a carboxylic acid could be achieved using green photocatalytic methods with catalysts like Eosin Y and molecular oxygen as the oxidant. organic-chemistry.org These methods are often highly chemoselective, an important consideration given the presence of the benzyloxy group. organic-chemistry.org Conversely, the alcohol could be a leaving group in nucleophilic substitution reactions. Recent research has shown the direct conversion of tertiary benzyl alcohols to vicinal halohydrins using N-halosuccinimides in aqueous media, a green approach that could be investigated for derivatives of the target compound. mdpi.com

The benzyloxy group, while often used as a protecting group, can also participate in chemical reactions. A significant area of research is the catalytic cleavage of C–O bonds in aryl ethers, which is crucial for biomass conversion and organic synthesis. acs.orgresearchgate.net Nickel-catalyzed cross-coupling reactions that activate C(aryl)-O bonds could be explored to replace the benzyloxy group with other functionalities. acs.org Furthermore, the hydrogenolysis of benzyl ethers is a standard deprotection strategy, but developing more selective and milder conditions remains an active area of research. youtube.com

Finally, the substituted benzene (B151609) ring itself is a platform for further functionalization through electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

Advanced Computational Modeling for Predictive Reactivity and Mechanistic Insights

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. scielo.brrsc.org Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure, reactivity, and reaction mechanisms of organic compounds. numberanalytics.comwindows.net

Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to model the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the distribution of electron density. windows.netnih.gov This information can provide insights into the molecule's stability and potential reactivity. For instance, calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict its behavior in chemical reactions. nih.gov

Secondly, computational modeling can be used to elucidate the mechanisms of potential reactions involving this compound. scielo.brufl.edu For example, the transition states and energy barriers for the oxidation of the alcohol or the cleavage of the benzyl ether can be calculated to understand the reaction pathways and predict the most favorable conditions. rsc.org This can guide experimental work and help in the design of more efficient catalysts.

Finally, computational tools can be used to predict various properties of the molecule and its derivatives, which is particularly useful in the context of designing functional materials. Properties such as absorption spectra, polarity, and intermolecular interactions can be modeled to screen for candidates with desired characteristics. nih.gov

Design and Synthesis of Derivatives for Targeted Research Applications in Functional Materials

The structure of this compound serves as an excellent starting point for the design and synthesis of new molecules with potential applications in materials science. By modifying the core structure, it may be possible to create compounds with interesting optical, electronic, or self-assembly properties.

One avenue of exploration is the synthesis of liquid crystals. The elongated, somewhat rigid structure conferred by the aromatic rings is a common feature in liquid crystalline molecules. By introducing long alkyl chains or other mesogenic groups to the core structure, it might be possible to induce liquid crystalline phases.

Another area of interest is the development of novel ligands for catalysis. The oxygen atoms of the ether and alcohol groups could act as coordination sites for metal ions. By designing and synthesizing derivatives with specific spatial arrangements of these coordinating groups, it may be possible to create selective and efficient catalysts for various organic transformations.

Furthermore, the aromatic rings in the structure suggest potential for applications in organic electronics. By extending the conjugated system through the addition of other aromatic or heteroaromatic rings, it may be possible to create molecules with interesting photophysical properties, such as fluorescence, for use in organic light-emitting diodes (OLEDs) or sensors. The design of functionalized phenazine (B1670421) derivatives from similar precursors is an example of this approach. researchgate.net

Integration with Emerging Green Chemistry Methodologies for Synthesis and Reaction Optimization

To align with the principles of sustainable chemistry, future research on this compound should integrate emerging green methodologies. numberanalytics.com

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgportlandpress.com The synthesis of this compound and its derivatives could be adapted to continuous flow systems, potentially leading to higher yields, shorter reaction times, and reduced waste. rsc.org

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry. numberanalytics.comresearchgate.net Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. numberanalytics.com For example, lipases could be explored for the enantioselective acylation of the primary alcohol, providing access to chiral building blocks. Ketoreductases could be used for the stereoselective reduction of a precursor ketone to the alcohol. ijesr.org The integration of biocatalysis with flow chemistry is a particularly promising area, combining the sustainability of enzymes with the efficiency of continuous processing. portlandpress.com

The use of neoteric solvents , such as ionic liquids and deep eutectic solvents, can also enhance the green credentials of synthetic processes. nih.govijirt.org Ionic liquids have been successfully used as recyclable media for ether synthesis, including Ullmann-type reactions. researchgate.netorganic-chemistry.org Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic compounds. ijirt.orgalfa-chemistry.com

The following table outlines how emerging green technologies could be applied to the chemistry of this compound.

Green MethodologyPotential ApplicationExpected Benefits
Flow ChemistryContinuous synthesis of the target molecule and its derivatives. rsc.orgImproved safety, scalability, and process control; reduced reaction times. portlandpress.com
BiocatalysisEnantioselective synthesis of chiral derivatives using enzymes like lipases or ketoreductases. researchgate.netijesr.orgHigh selectivity, mild reaction conditions, use of renewable catalysts. numberanalytics.com
Ionic LiquidsUse as a recyclable solvent for synthetic steps such as etherification. researchgate.netorganic-chemistry.orgReduced use of volatile organic compounds, potential for catalyst recycling. ijirt.orgalfa-chemistry.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, contributing to the advancement of synthetic chemistry, materials science, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(Benzyloxy)-3-ethoxyphenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step functionalization of substituted phenols. For example, directed ortho-lithiation of a methoxy-substituted intermediate followed by regioselective iodination can yield precursors for subsequent benzyloxy/ethoxy group introduction . Yield optimization requires precise control of lithiation temperature (−78°C to 0°C) and stoichiometric equivalents of iodine. Post-functionalization, reduction of esters or aldehydes (e.g., using NaBH₄ or LiAlH₄) generates the primary alcohol. Yields typically range from 20–40% in multi-step syntheses due to competing side reactions (e.g., over-iodination).

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for benzyloxy (δ 4.8–5.2 ppm, singlet) and ethoxy (δ 1.3–1.5 ppm, triplet) protons .
  • X-ray Diffraction (XRD) : Resolve crystal packing and verify stereoelectronic effects of substituents (e.g., benzyloxy vs. ethoxy spatial orientation) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 287.1) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Prioritize respiratory and dermal protection:

  • Use NIOSH-approved respirators for vapor/fume control (ventilation ≥ 10 air changes/hour) .
  • Avoid skin contact with nitrile gloves (≥0.11 mm thickness) and conduct spill cleanup using inert adsorbents (e.g., vermiculite) under fume hoods . Toxicity data suggest acute irritation risks (LD₅₀ > 2000 mg/kg in rodents), but chronic exposure effects remain unstudied.

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. Tertiary alcohol groups exhibit limited hydrophilicity, but ethoxy substituents enhance solubility in THF/water mixtures (up to 20 mM) . Pre-saturate buffers with the compound to avoid precipitation.

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?

  • Methodological Answer : The electron-donating ethoxy and benzyloxy groups direct electrophiles (e.g., Br₂, HNO₃) to para positions relative to the methoxy group. However, steric hindrance from the benzyloxy moiety can suppress meta-substitution. Computational DFT studies (e.g., Fukui indices) predict reactivity hotspots, validated by HPLC-MS monitoring of bromination products .

Q. What electrochemical methods enable functionalization of this compound for C–H activation?

  • Methodological Answer : Electro-reductive cross-coupling using Ni/Fe catalysts in aprotic solvents (e.g., DMF) facilitates C–O bond cleavage at the benzyloxy group. Controlled potential electrolysis (−1.2 V vs. Ag/AgCl) minimizes over-reduction, enabling selective alkylation or arylation . GC-MS tracks intermediate radicals, optimizing Faradaic efficiency (target: >75%).

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts often stem from solvent polarity or hydrogen bonding. For example, CDCl₃ vs. DMSO-d₆ alters benzyloxy proton splitting patterns. Cross-validate with 2D NMR (COSY, HSQC) and compare retention times in HPLC against NIST reference spectra .

Q. What strategies stabilize this compound under oxidative or photolytic conditions?

  • Methodological Answer : Add radical scavengers (e.g., BHT) to autoxidation-prone solutions. For photostability, store samples in amber vials under argon and avoid UV-light exposure (>300 nm). Accelerated aging studies (40°C/75% RH for 28 days) coupled with LC-MS identify degradation products (e.g., quinones from alcohol oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.